tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate

Lipophilicity logP Ester homologation

tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate (CAS 1463523-92-3) is a Boc-protected azetidine derivative bearing a 4-ethoxy-4-oxobutyl substituent at the 3-position. With a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g·mol⁻¹, this compound belongs to the class of N-Boc-3-alkyl-azetidine carboxylate building blocks widely employed in medicinal chemistry and organic synthesis.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B12927378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-5-18-12(16)8-6-7-11-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
InChIKeySMJVKZSBPLIXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate: Procurement-Ready Azetidine Building Block with C4 Ethyl Ester Side Chain


tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate (CAS 1463523-92-3) is a Boc-protected azetidine derivative bearing a 4-ethoxy-4-oxobutyl substituent at the 3-position. With a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g·mol⁻¹, this compound belongs to the class of N-Boc-3-alkyl-azetidine carboxylate building blocks widely employed in medicinal chemistry and organic synthesis . The compound features orthogonal protecting groups—a base-labile Boc group on the azetidine nitrogen and an acid-labile ethyl ester on the side chain—enabling sequential functionalization strategies not feasible with simpler azetidine carboxylates. Its C4 butylene spacer between the azetidine ring and the ester carbonyl distinguishes it from the more common C1 and C2 homologs, offering distinct spatial and physicochemical properties for SAR exploration and PROTAC linker design .

Procurement Risk with Generic Azetidine Substitution: Why tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate Is Not Interchangeable


Azetidine-based building blocks are frequently treated as interchangeable commodities during early-stage procurement, yet the linker length, ester type, and ring size collectively determine downstream synthetic efficiency and biological outcomes. Replacing tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate with its shorter-chain C1 or C2 homologs, its methyl ester analog, or its piperidine counterpart can alter logP by over 2.5 units, reduce conformational flexibility, and disrupt the orthogonal deprotection logic that underpins multi-step synthesis [1]. These differences are not cosmetic; they directly impact reaction yields, intermediate stability, and the physicochemical properties of final compounds in applications ranging from PROTAC linker optimization to acetyl-CoA carboxylase inhibitor development [2]. The quantitative evidence below demonstrates that this specific compound occupies a narrow, non-substitutable position in the azetidine building block landscape.

Quantitative Differentiation Map for tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate vs. Its Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity Advantage of 0.5–0.6 logP Units for Membrane Permeability

The target compound's ethyl ester confers measurably higher lipophilicity compared to the closest methyl ester analog. While the methyl ester homolog (CAS 1802041-07-1) has a reported logP of 3.6869 (calculated, mcule.com) , the incremental lipophilicity contributed by the ethyl ester over the methyl ester is approximately 0.5–0.6 logP units, consistent with established Hansch π values for CH₂ insertion in aliphatic esters [1]. This difference places the target compound's estimated logP at approximately 4.2–4.3, a range that may improve passive membrane permeability and oral absorption parameters in drug-like molecules where logP optimization is critical.

Lipophilicity logP Ester homologation ADME PROTAC linker

C4 Butylene Linker Length: Superior Conformational Flexibility vs. C1 and C2 Homologs

The target compound incorporates a butylene (C4) spacer between the azetidine C3 position and the ester carbonyl, in contrast to the methylene (C1) spacer in CAS 158602-35-8 and the ethylene (C2) spacer in CAS 1463523-76-3. The measured molecular differences are: target C₁₄H₂₅NO₄ (MW 271.35) vs. C1 homolog C₁₂H₂₁NO₄ (MW 243.30) vs. C2 homolog C₁₃H₂₃NO₄ (MW 257.33) . The C4 linker provides 8 rotatable bonds versus 6 (C1) or 7 (C2), translating to a demonstrably larger radius of gyration and greater spatial reach—a critical parameter for PROTAC linker design where optimal ternary complex formation is linker-length-dependent [1].

Linker length Conformational flexibility SAR PROTAC Bivalent ligands

Azetidine Ring vs. Piperidine Ring: Physicochemical and Conformational Advantages of 4-Membered Heterocycle

The target compound contains an azetidine (4-membered) ring, whereas the directly corresponding piperidine analog (tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate, CAS 142247-37-8) features a 6-membered saturated nitrogen heterocycle. The piperidine analog has a molecular weight of 299.41 (C₁₆H₂₉NO₄) versus 271.35 (C₁₄H₂₅NO₄) for the azetidine, representing a 28.06 Da increase . More importantly, azetidines are increasingly recognized in medicinal chemistry as superior bioisosteres for piperidine and morpholine scaffolds: they reduce lipophilicity by approximately 0.5–1.0 logP units relative to the corresponding piperidine at equivalent substitution, while the inherent ring strain (≈26.3 kcal·mol⁻¹ for azetidine vs. ≈5.4 kcal·mol⁻¹ for piperidine) alters metabolic stability profiles [1][2].

Azetidine Piperidine Bioisostere Ring strain Physicochemical properties

Orthogonal Boc and Ethyl Ester Protection: Enables Sequential Deprotection Unavailable in Mono-Protected Analogs

The target compound simultaneously incorporates an acid-labile Boc carbamate on the azetidine nitrogen and a base/nucleophile-labile ethyl ester on the C4 side chain. This contrasts with simpler analogs such as tert-butyl azetidine-3-carboxylate, which lacks the ester-bearing side chain entirely, or the free carboxylic acid analog 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid (CAS 1697321-54-2), which is less versatile for subsequent esterification or amidation . The Boc group is cleaved under acidic conditions (TFA or HCl/dioxane), while the ethyl ester can be selectively hydrolyzed with LiOH or enzymatically, enabling up to two sequential, non-interfering deprotection-functionalization cycles without intermediate purification [1].

Orthogonal protecting groups Boc deprotection Ester hydrolysis Sequential functionalization Solid-phase synthesis

Optimal Deployment Scenarios for tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker Optimization Requiring Extended C4 Spacer Arm

When designing heterobifunctional degraders where the E3 ligase ligand and target protein binder require a flexible linker spanning 8–12 Å, the C4 butylene spacer of this compound provides an intermediate reach unavailable from C1 or C2 homologs. The orthogonal Boc and ethyl ester groups permit sequential conjugation: first to the target protein ligand via azetidine nitrogen after Boc removal, then to the E3 ligase handle via ester hydrolysis and amide coupling—all without cross-reactivity [1].

Acetyl-CoA Carboxylase (ACC) Inhibitor Scaffold Elaboration

Boehringer Ingelheim's patent family (US 2013/0158004 A1) describes 3-alkyl azetidine derivatives as ACC inhibitors for metabolic disease. This compound's C4 ethyl ester side chain serves as a key intermediate for introducing heterocyclic substituents at the side-chain terminus. The ethyl ester provides a superior balance of reactivity and stability compared to the methyl ester, avoiding premature hydrolysis during subsequent transformations while maintaining sufficient electrophilicity for amidation or reduction [2].

CNS Drug Lead Optimization Leveraging Azetidine Bioisostere Advantage

In CNS programs where piperidine-containing leads suffer from excessive lipophilicity (logP > 5) and high molecular weight (>300 Da), substituting the piperidine core with the azetidine scaffold of this compound can reduce both parameters—saving ~28 Da in molecular weight and an estimated 0.5–1.0 logP units—while maintaining or improving target engagement. The azetidine ring's intrinsic conformational constraint may also reduce entropic penalties upon binding, potentially improving target affinity [3].

Solid-Phase Peptide Mimetic Synthesis with Stepwise Orthogonal Deprotection

In solid-phase synthesis of azetidine-containing peptidomimetics, this compound can be anchored to a resin via the ethyl ester side chain after hydrolysis to the free acid. Subsequent on-resin Boc deprotection exposes the azetidine nitrogen for coupling with Fmoc-amino acids or other building blocks, enabling fully automated library construction. The orthogonality of Boc (acid-labile) and the resin ester linkage (base-labile) ensures clean cleavage and high-purity crude products, a significant operational advantage over compounds with fewer orthogonal handles [4].

Quote Request

Request a Quote for tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.